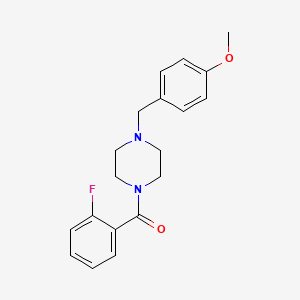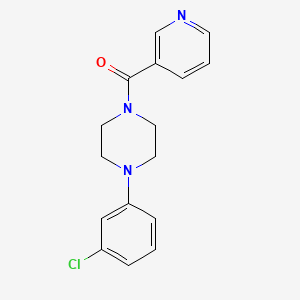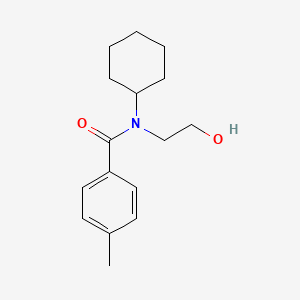![molecular formula C19H22ClN3O B5688432 (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
作用機序
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine selectively inhibits SYK, a non-receptor tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to B-cell activation, proliferation, and survival. Inhibition of SYK by (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine also inhibits B-cell proliferation and migration. (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has several advantages for lab experiments, including its selectivity for SYK and its potent antitumor activity in preclinical models. However, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials is still being investigated.
将来の方向性
For (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine include clinical trials in B-cell malignancies, as well as investigations into its potential use in other diseases, such as autoimmune disorders. Additionally, studies are needed to determine the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials, as well as its potential for combination therapy with other agents. Finally, investigations into the mechanisms of resistance to (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine are needed to develop strategies to overcome resistance and improve clinical outcomes.
合成法
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine involves a multistep process that includes the formation of key intermediates and the final coupling reaction. The starting material, 3-chlorobenzaldehyde, is reacted with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)phenyl isocyanate to form the carbamate intermediate, which is subsequently coupled with 4-bromobenzoyl chloride to form (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine.
科学的研究の応用
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has antitumor activity in mouse models of CLL, DLBCL, and MCL.
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSLTDVTCFBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][4-(dimethylamino)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688370.png)
![2-{[(azepan-1-ylsulfonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5688375.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)


![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)